molecular formula C11H11NO4 B14439572 Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester CAS No. 74299-85-7

Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester

Cat. No.: B14439572
CAS No.: 74299-85-7
M. Wt: 221.21 g/mol
InChI Key: VDFGBWQSBHQBBU-UHFFFAOYSA-N
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Description

Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester is a chemical compound with the molecular formula C11H11NO4 It is known for its unique structure, which includes a pyridine ring attached to a propanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester typically involves the reaction of pyridine-3-carbaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and pharmacological effects. For example, its ability to undergo substitution reactions can lead to the formation of biologically active derivatives that interact with enzymes or receptors in the body.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, (2-pyridinylmethylene)-, dimethyl ester
  • Propanedioic acid, (4-pyridinylmethylene)-, dimethyl ester
  • Propanedioic acid, (3-pyridinylmethylene)-, diethyl ester

Uniqueness

Propanedioic acid, (3-pyridinylmethylene)-, dimethyl ester is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and pharmacological properties, making it a valuable compound for research and development.

Properties

74299-85-7

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

dimethyl 2-(pyridin-3-ylmethylidene)propanedioate

InChI

InChI=1S/C11H11NO4/c1-15-10(13)9(11(14)16-2)6-8-4-3-5-12-7-8/h3-7H,1-2H3

InChI Key

VDFGBWQSBHQBBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CN=CC=C1)C(=O)OC

Origin of Product

United States

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